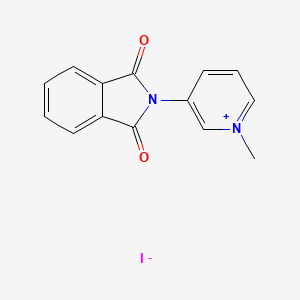
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is a heterocyclic fatty acid, characterized by its unique structure that includes a furan ring substituted with dimethyl and pentyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and pentyl groups.
Chain Extension: The heptanoic acid chain is attached to the substituted furan ring through esterification or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives, including furanones and carboxylic acids.
Reduction Products: Alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Substitution Products: Substituted furans with different functional groups attached to the ring.
Applications De Recherche Scientifique
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and oxidative stress, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: Shares a similar structure but differs in the position of the substituents.
Furan Fatty Acids: A broader class of compounds with a furan ring and varying alkyl chains.
Uniqueness: 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is unique due to its specific substitution pattern and the length of its alkyl chain, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
92745-17-0 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
7-(3,4-dimethyl-5-pentylfuran-2-yl)heptanoic acid |
InChI |
InChI=1S/C18H30O3/c1-4-5-8-11-16-14(2)15(3)17(21-16)12-9-6-7-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) |
Clé InChI |
RFNALLFQILGKLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=C(O1)CCCCCCC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)



![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)








